Leucylarginylproline
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Overview
Description
Leucylarginylproline is a tripeptide compound known for its role as an inhibitor of the angiotensin-converting enzyme (ACE). This enzyme plays a crucial role in the regulation of blood pressure by converting angiotensin I to the potent vasoconstrictor angiotensin II. By inhibiting this enzyme, this compound helps in reducing blood pressure, making it a significant compound in cardiovascular research .
Preparation Methods
Synthetic Routes and Reaction Conditions: Leucylarginylproline can be synthesized through solid-phase peptide synthesis (SPPS), a common method for producing peptides. The process involves the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The typical steps include:
Coupling: The amino acids are coupled using reagents like N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt).
Deprotection: The protecting groups are removed using trifluoroacetic acid (TFA).
Cleavage: The peptide is cleaved from the resin and purified using high-performance liquid chromatography (HPLC).
Industrial Production Methods: For large-scale production, the process can be optimized using automated peptide synthesizers. The use of microwave-assisted SPPS can significantly reduce reaction times and improve yields .
Chemical Reactions Analysis
Types of Reactions: Leucylarginylproline primarily undergoes hydrolysis and enzymatic reactions. It is stable under physiological conditions but can be hydrolyzed by peptidases.
Common Reagents and Conditions:
Hydrolysis: Acidic or basic conditions can be used to hydrolyze the peptide bonds.
Enzymatic Reactions: Specific peptidases can cleave the peptide into its constituent amino acids.
Major Products: The hydrolysis of this compound results in the formation of leucine, arginine, and proline .
Scientific Research Applications
Leucylarginylproline has several applications in scientific research:
Chemistry: Used as a model compound to study peptide synthesis and hydrolysis.
Biology: Investigated for its role in regulating blood pressure and its potential therapeutic effects.
Medicine: Explored as a potential treatment for hypertension and related cardiovascular diseases.
Industry: Utilized in the development of peptide-based drugs and as a reference standard in analytical methods.
Mechanism of Action
Leucylarginylproline exerts its effects by inhibiting the angiotensin-converting enzyme (ACE). This inhibition prevents the conversion of angiotensin I to angiotensin II, leading to a decrease in blood pressure. The compound binds to the active site of ACE, blocking its activity and thus reducing the levels of angiotensin II .
Comparison with Similar Compounds
Captopril: Another ACE inhibitor used in the treatment of hypertension.
Enalapril: A prodrug that is converted to its active form, enalaprilat, which inhibits ACE.
Lisinopril: A long-acting ACE inhibitor used for hypertension and heart failure.
Uniqueness: Leucylarginylproline is unique due to its specific tripeptide structure, which provides a distinct mode of binding to ACE compared to other inhibitors. Its peptide nature also offers potential advantages in terms of specificity and reduced side effects .
Properties
IUPAC Name |
1-[2-[(2-amino-4-methylpentanoyl)amino]-5-(diaminomethylideneamino)pentanoyl]pyrrolidine-2-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H32N6O4/c1-10(2)9-11(18)14(24)22-12(5-3-7-21-17(19)20)15(25)23-8-4-6-13(23)16(26)27/h10-13H,3-9,18H2,1-2H3,(H,22,24)(H,26,27)(H4,19,20,21) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IBMVEYRWAWIOTN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)NC(CCCN=C(N)N)C(=O)N1CCCC1C(=O)O)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H32N6O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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